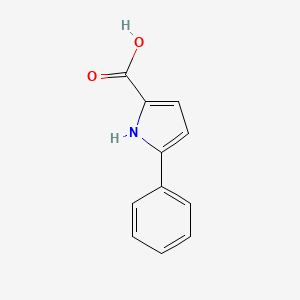

5-Phenyl-1H-pyrrole-2-carboxylic acid

Description

Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry. Among them, the pyrrole ring is a particularly important scaffold, forming the core of vital biological molecules such as heme in hemoglobin and the chlorophylls (B1240455) responsible for photosynthesis. nih.gov The electron-rich nature of the pyrrole ring makes it reactive towards electrophilic substitution, allowing for the introduction of various functional groups and the synthesis of a diverse array of derivatives. nih.gov

5-Phenyl-1H-pyrrole-2-carboxylic acid is a specific example of a disubstituted pyrrole. The key structural features are:

The Pyrrole Ring : A five-membered aromatic ring containing one nitrogen atom.

The Carboxylic Acid Group (-COOH) : Attached at the 2-position of the pyrrole ring, this group can participate in hydrogen bonding and allows for the formation of amides, esters, and other derivatives. researchgate.net

The combination of these functional groups on a single molecular framework makes this compound a versatile intermediate for creating more complex structures with tailored properties.

Table 1: Physicochemical Properties of this compound

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Significance in Medicinal Chemistry and Pharmaceutical Sciences

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ontosight.airsc.org The ability to modify the pyrrole ring at various positions allows chemists to fine-tune the pharmacological profile of a molecule to enhance its potency and selectivity.

While research on this compound itself is specific, the broader class of pyrrole-2-carboxylic acid and its derivatives (especially amides) has shown significant promise:

Antitubercular Agents : Pyrrole-2-carboxamides have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the tuberculosis bacterium. Structure-activity relationship studies revealed that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve anti-TB activity. nih.gov

Anticancer Activity : Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which share the core pyrrole-2-carboxylic acid structure, have been synthesized and screened against human cancer cell lines, with some compounds showing promising antiproliferative activity. mdpi.com

Fungicides : Pyrrole carboxamides represent a specific subclass of agricultural fungicides that act as complex II inhibitors. researchgate.net

HIV-1 Reverse Transcriptase Inhibitors : Certain 1-arylsulfonyl-1H-pyrrole derivatives, such as the 2-methylpropyl ester of 1-[(2-amino-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid, have demonstrated high activity against HIV-1. rsc.org

The phenyl group at the 5-position can contribute to the biological activity by participating in hydrophobic or aromatic interactions within the binding site of a biological target, such as an enzyme or receptor. The carboxylic acid at the 2-position serves as a key handle for creating derivatives, most commonly amides, which are crucial for biological potency. nih.gov

Table 2: Biological Activities of Related Pyrrole-2-Carboxylic Acid Derivatives

Role in Materials Chemistry and Advanced Materials Research

The unique electronic and structural properties of the pyrrole ring also make it a valuable component in the field of materials science. researchgate.net Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. The introduction of functional groups like carboxylic acids and phenyl rings can be used to modulate the properties of these materials.

The potential applications of this compound and related structures in materials chemistry include:

Conducting Polymers : While polypyrrole is the most common, polymerization of pyrrole derivatives, including pyrrole-2-carboxylic acid, can lead to functionalized polymers with tailored properties such as solubility, processability, and specific electronic characteristics.

Dyes and Pigments : The extended conjugated system of the pyrrole ring can be part of a chromophore. Functionalized 2-arylpyrroles are known precursors for BODIPY dyes, which are used as fluorescent labels and probes. researchgate.net

Table 3: Applications of Pyrrole Derivatives in Materials Science

Overview of Research Trajectories and Current State of Knowledge

Current research involving this compound and related structures is progressing along several key trajectories. A major focus remains on the development of efficient and sustainable synthetic methodologies for creating functionalized pyrroles. nih.govresearchgate.net This includes exploring new catalytic systems and reaction pathways to access these valuable compounds from readily available starting materials.

In medicinal chemistry, the emphasis is on using the pyrrole-2-carboxylic acid scaffold to design and synthesize new derivatives with improved biological activity. The strategy often involves creating libraries of related compounds, such as amides and esters, and screening them for specific therapeutic targets, including those for infectious diseases and cancer. nih.govmdpi.com

In materials science, the exploration of pyrrole derivatives for applications in electronics and photonics is an active area. The ability to tune the electronic properties through substitution on the pyrrole and phenyl rings is of particular interest for creating new organic semiconductors, dyes, and sensors. Furthermore, the use of these molecules in crystal engineering and the design of self-assembling supramolecular structures continues to be a promising avenue of research. psu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQVNAGNEONSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984994 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-06-2 | |

| Record name | 6636-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 5 Phenyl 1h Pyrrole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, undergoing reactions typical of this functional group, including esterification, salt formation, and amidation. These transformations are fundamental in modifying the compound's physical and chemical properties.

The conversion of 5-Phenyl-1H-pyrrole-2-carboxylic acid to its corresponding esters is a common derivatization. This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.commasterorganicchemistry.com. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and water is removed as it forms masterorganicchemistry.commasterorganicchemistry.com. For instance, the reaction with methanol yields methyl 5-phenyl-1H-pyrrole-2-carboxylate.

Alternative methods for esterification that avoid the use of strong acids involve peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases, which can proceed at room temperature organic-chemistry.org.

Table 1: Fischer Esterification of this compound

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester (e.g., Methyl 5-phenyl-1H-pyrrole-2-carboxylate) | Fischer Esterification |

As a carboxylic acid, this compound exhibits acidic properties and readily reacts with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. Treatment with inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) results in the formation of the corresponding sodium or potassium 5-phenyl-1H-pyrrole-2-carboxylate salt and water. Similarly, reaction with organic bases like amines will also yield the corresponding ammonium carboxylate salt. The formation of these salts increases the aqueous solubility of the compound.

Table 2: Salt Formation Reaction

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Base (e.g., NaOH) | Sodium 5-phenyl-1H-pyrrole-2-carboxylate |

The carboxylic acid moiety can be converted into an amide via reaction with a primary or secondary amine. However, the direct reaction is often difficult as the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt libretexts.org. Therefore, the carboxylic acid must first be "activated". This is commonly achieved using coupling reagents google.com.

A wide array of modern coupling reagents developed for peptide synthesis are applicable here. These include carbodiimides like dicyclohexylcarbodiimide (DCC), phosphonium salts such as PyBOP, and aminium/uronium salts like HBTU and HATU peptide.comuni-kiel.desigmaaldrich.comuniurb.it. In a typical procedure, the carboxylic acid is treated with the coupling reagent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions, to form an activated intermediate. Subsequent addition of an amine leads to the formation of the desired amide bond uni-kiel.deuniurb.it. This methodology allows for the synthesis of a diverse range of N-substituted 5-phenyl-1H-pyrrole-2-carboxamides.

Table 3: Common Reagents for Amidation

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Activate carboxylic acid for reaction with amines peptide.com. |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective coupling reagents, especially for hindered amino acids peptide.comsigmaaldrich.com. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast-acting reagents that produce high yields with low racemization peptide.comsigmaaldrich.com. |

Reactivity of the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions on this compound are influenced by the existing phenyl and carboxylic acid substituents.

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene uop.edu.pk. In this compound, positions 2 and 5 are occupied. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring, while the phenyl group's effect can be more complex. Electrophilic attack is expected to occur at the available 3- and 4-positions.

Halogenation : The pyrrole ring can be halogenated under mild conditions. For instance, bromodecarboxylation of pyrrole-2-carboxylic acid can occur with molecular bromine in methanol acs.org. For this compound, direct halogenation at the 3- or 4-position would require reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) nih.gov. Green halogenation methods using ammonium halides and hydrogen peroxide in acetic acid have also been developed for various heterocycles cdnsciencepub.com.

Nitration : Direct nitration of the pyrrole ring must be carried out under very mild conditions to avoid polymerization and oxidation. A common reagent for nitrating pyrroles is nitric acid in acetic anhydride at low temperatures uop.edu.pk. This would likely introduce a nitro group at the 3- or 4-position of the target molecule.

Sulfonation : The sulfonation of pyrrole can be achieved using a sulfur trioxide-pyridine complex, which is a mild sulfonating agent . This reaction would introduce a sulfonic acid group onto the pyrrole ring.

The chemical nature of the pyrrole ring dictates its preference for certain types of substitution reactions.

Electrophilic Substitution : As an electron-rich heterocycle, the pyrrole ring's primary mode of reactivity is electrophilic substitution uop.edu.pk. The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing its nucleophilicity. In the case of this compound, the carboxylic acid group at position 2 is deactivating, making the ring less reactive than unsubstituted pyrrole. However, it remains susceptible to attack by electrophiles. The substitution pattern (at position 3 versus position 4) will be determined by the combined directing effects of the C2-carboxylic acid and C5-phenyl groups. Generally, electron-withdrawing groups on the pyrrole ring direct incoming electrophiles to the meta-like positions (C4 for a C2-substituent) .

Nucleophilic Substitution : Direct nucleophilic substitution on an unsubstituted, electron-rich pyrrole ring is generally unfavorable . The high electron density of the ring repels approaching nucleophiles. For nucleophilic substitution to occur, the ring must be activated by the presence of one or more strong electron-withdrawing groups. While the carboxylic acid group in this compound is electron-withdrawing, it is typically not sufficient on its own to facilitate direct nucleophilic attack on the ring carbons under standard conditions. Such reactions are rare for this class of compounds.

Oxidation and Reduction Reactions

The oxidation and reduction of this compound target either the pyrrole nucleus or the carboxylic acid function, depending on the reagents and conditions employed.

Oxidation: The oxidation of the pyrrole ring is often a complex process that can lead to dearomatization and the formation of various oxidized species. The reaction's outcome is highly dependent on the oxidant used. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the general reactivity of pyrroles suggests that strong oxidizing agents can lead to polymerization or ring-opening. Under controlled conditions, selective oxidation may yield functionalized products such as pyrrolinones, but these reactions can be unpredictable.

Reduction: The reduction of this compound can proceed via two main pathways: reduction of the carboxylic acid or hydrogenation of the pyrrole ring.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (5-phenyl-1H-pyrrol-2-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, as the carboxylic acid is relatively resistant to reduction.

Hydrogenation of the Pyrrole Ring: The aromatic pyrrole ring can be reduced to a pyrrolidine ring through catalytic hydrogenation. acs.org This reaction is typically carried out under hydrogen gas pressure with a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium. acs.orgacs.org The complete reduction of the pyrrole ring in this compound would yield 5-phenylpyrrolidine-2-carboxylic acid. The hydrogenation of carboxylic acids themselves to alcohols is also an important industrial process, often requiring high pressures and temperatures with specialized catalysts. tue.nlrsc.orgresearchgate.net

The choice of catalyst and reaction conditions is crucial for achieving selectivity between the reduction of the carboxylic acid and the hydrogenation of the pyrrole ring.

Formation of Complex Heterocyclic Compounds

This compound is a key precursor for the synthesis of various fused heterocyclic systems. The carboxylic acid group at the 2-position, often in conjunction with the adjacent N-H group, provides a reactive handle for annulation reactions to build new rings onto the pyrrole core.

The synthesis of the pyrrolo[1,2-d] datapdf.comresearchgate.netevitachem.comtriazine ring system can be achieved from pyrrole-2-carboxylic acid derivatives. A common strategy involves the conversion of the carboxylic acid into a carbohydrazide. This intermediate, 5-phenyl-1H-pyrrole-2-carbohydrazide, can then undergo cyclocondensation with various reagents to form the fused triazine ring. For instance, reaction with orthoesters can yield substituted pyrrolo[1,2-d] datapdf.comresearchgate.netevitachem.comtriazinones. researchgate.net Another established route involves the cyclization of the N-carbethoxyhydrazone of a pyrrole-2-carboxaldehyde, which can be prepared from the parent carboxylic acid via reduction and subsequent reaction steps. researchgate.net

The pyrrolo[1,2-a]pyrazine scaffold is present in many biologically active molecules. researchgate.net Synthetic approaches to this ring system often utilize pyrrole-2-carboxaldehyde or related 2-acyl pyrroles as starting materials. researchgate.net Therefore, this compound can be utilized after its conversion into a suitable precursor. For example, the carboxylic acid can be reduced to the corresponding alcohol, which is then oxidized to 5-phenyl-1H-pyrrole-2-carboxaldehyde. This aldehyde can then be elaborated through multi-step sequences, such as reaction with amino acid derivatives followed by cyclization, to construct the pyrazine ring fused to the pyrrole core.

Quinoxalinone derivatives can be synthesized through the condensation of an o-phenylenediamine with an α-keto acid or a related derivative. The Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis, involves the condensation of o-phenylenediamines with carboxylic acids at elevated temperatures, often in the presence of an acid catalyst like polyphosphoric acid or p-toluenesulfonic acid. semanticscholar.orgorientjchem.org By applying this methodology, this compound can be reacted directly with a substituted or unsubstituted o-phenylenediamine. The reaction proceeds via initial amide formation followed by cyclodehydration to yield a 2-(5-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazolone or a related quinoxalinone derivative, depending on the exact nature of the reactants and conditions. orientjchem.orgnih.govnih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product Class | Conditions |

| This compound | o-Phenylenediamine | Quinoxalinone/Benzimidazole Derivatives | Acid catalyst (e.g., PPA, p-TSOH), Heat |

Introduction of Diverse Functional Groups

The aromatic nature of the pyrrole ring in this compound allows for the introduction of various functional groups through electrophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Halogenation is a key transformation for modifying the properties of the pyrrole ring. The positions available for substitution on the this compound ring are C-3 and C-4. The phenyl group at C-5 and the carboxylic acid at C-2 are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution compared to unsubstituted pyrrole. However, halogenation can still be achieved using appropriate reagents.

Electrophilic bromination of similar pyrrole-2-carboxylates has been shown to yield a mixture of products, including 4-bromo, 5-bromo, and 4,5-dibromo derivatives. cdnsciencepub.com Given that the 5-position is blocked in the title compound, bromination would be expected to occur at the 3- and/or 4-positions. Reagents such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran are commonly used for the controlled bromination of pyrroles. datapdf.comevitachem.com The DMSO/HBr system has also been reported as an effective and selective method for the bromination of pyrrole derivatives under mild conditions. semanticscholar.org

Another approach is decarboxylative halogenation, where the carboxylic acid group is replaced by a halogen atom. acs.org For example, reacting pyrrole-2-carboxylic acids with molecular bromine in methanol or with iodine in the presence of a base can lead to the formation of 2-halopyrroles. acs.org This method provides an alternative route to halogenated derivatives that are not accessible through direct electrophilic substitution.

| Halogenation Method | Reagent(s) | Expected Product(s) |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 3-Bromo- and/or 4-Bromo-5-phenyl-1H-pyrrole-2-carboxylic acid |

| Electrophilic Bromination | DMSO/HBr | 3-Bromo- and/or 4-Bromo-5-phenyl-1H-pyrrole-2-carboxylic acid |

| Decarboxylative Bromination | Br₂ in Methanol | 2-Bromo-5-phenyl-1H-pyrrole |

| Decarboxylative Iodination | I₂ / KI, NaHCO₃ | 2-Iodo-5-phenyl-1H-pyrrole |

Carbonyl-Containing Derivatives of this compound

The carboxylic acid functional group of this compound serves as a versatile starting point for the synthesis of a variety of carbonyl-containing derivatives, primarily through reactions such as amidation and esterification. These transformations allow for the introduction of diverse functional groups, leading to compounds with a wide range of potential applications.

One of the most common derivatizations is the formation of amides. The synthesis of pyrrole-2-carboxamides can be achieved by activating the carboxylic acid, for instance, by converting it into an acid chloride. For example, treatment of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid with oxalyl chloride in dry toluene, catalyzed by N,N-dimethylformamide (DMF), yields the corresponding acid chloride. This intermediate can then be reacted with various amines to produce the desired N-substituted carboxamides nih.gov. This general approach can be adapted for this compound to synthesize a library of amide derivatives. The resulting pyrrole-2-carboxamide scaffold is a key feature in various biologically active molecules nih.gov.

Esterification represents another important class of carbonyl derivatization. The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a viable route for producing esters of this compound masterorganicchemistry.commasterorganicchemistry.com. For instance, ethyl 5-(3-aminophenyl)-1-ethyl-1H-pyrrole-2-carboxylate has been synthesized, and its derivatives have been further explored rsc.org. The synthesis of various esters, including methyl esters, can also be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base organic-chemistry.org.

The following table summarizes representative examples of carbonyl-containing derivatives of pyrrole carboxylic acids, illustrating the types of modifications possible for this compound.

Table 1: Examples of Carbonyl-Containing Derivatives

| Derivative Name | R Group on Carbonyl | Synthesis Method | Reference |

|---|---|---|---|

| N-[3-Amino-5-(trifluoromethyl)phenyl]-4-benzoyl-5-methyl-1H-pyrrole-2-carboxamide | -NH-(3-amino-5-(trifluoromethyl)phenyl) | Acid chloride formation with oxalyl chloride followed by amidation | nih.gov |

| 4-Benzoyl-5-methyl-N-(quinolin-2-yl)-1H-pyrrole-2-carboxamide | -NH-(quinolin-2-yl) | Acid chloride formation with oxalyl chloride followed by amidation | nih.gov |

| Ethyl 1-ethyl-5-(3-((3-methoxyphenyl)sulfonamido)phenyl)-1H-pyrrole-2-carboxylate | -OCH2CH3 | Esterification | rsc.org |

| Isonicotinic acid N-hydroxysuccinimidyl ester | -O-N(COCH2)2 | Reaction of the corresponding acid chloride with N-hydroxysuccinimide | nih.gov |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | -NH-Phenyl | Cyclization of a glycine-derived enamino amide | mdpi.com |

Alkyl and Aryl Substitutions of this compound

Modification of the this compound scaffold through the introduction of alkyl and aryl substituents on the pyrrole ring or the phenyl group can lead to a diverse range of derivatives. These substitutions can be achieved through various synthetic methodologies, including N-alkylation and cross-coupling reactions.

N-Alkylation

The nitrogen atom of the pyrrole ring is a common site for substitution. N-alkylation of pyrrole derivatives can be accomplished using alkyl halides in the presence of a base researchgate.net. For instance, the reaction of a pyrrole with an alkyl halide in an ionic liquid can afford N-substituted pyrroles in excellent yields organic-chemistry.org. A general procedure involves the use of sodium hydride in a solvent like DMF to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl iodide or bromide) researchgate.net. This method is applicable to pyrrole-2,5-dicarboxylates and can be adapted for this compound or its ester derivatives researchgate.net.

Aryl and Alkyl Substitutions on the Pyrrole and Phenyl Rings

While the starting molecule already possesses a phenyl group at the 5-position, further aryl or alkyl groups can be introduced at other positions, or the existing phenyl ring can be modified. C-H activation is a powerful tool for introducing substituents onto aromatic and heteroaromatic rings researchgate.net. For example, ruthenium(II)-catalyzed Michael addition of N-acyl pyrroles to α,β-unsaturated ketones has been demonstrated through a C-H activation strategy researchgate.net.

The synthesis of various 5-arylpyrrole-2-carboxylic acids has been reported, indicating that the aryl group at the 5-position can be varied documentsdelivered.com. While the core of this section is on the derivatization of an existing 5-phenyl compound, these methods highlight the possibility of synthesizing analogues with different aryl substituents.

The following table provides examples of alkyl and aryl substituted pyrrole derivatives, showcasing the types of substitutions that can be envisioned for the this compound framework.

Table 2: Examples of Alkyl and Aryl Substituted Derivatives

| Derivative Name | Position of Substitution | Type of Substituent | Synthesis Method | Reference |

|---|---|---|---|---|

| N-Substituted Pyrrole-2,5-dicarboxylic Acids | N1 | Alkyl, Benzyl | N-alkylation with alkyl/benzyl halides | researchgate.net |

| 1-Alkyl-3-(1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides | C3 | Imidazolium | Reaction of 1-alkyl-3-phenacyl-1H-imidazolium bromides with azirine | nih.gov |

| (2R)-5-Phenyl-2-alkylproline tert-butyl esters | C2 | Alkyl | Phase-transfer catalytic alkylation | nih.gov |

| 1,2,4-Triarylpyrroles | C1, C2, C4 | Aryl | One-pot iodine-mediated cascade condensation-cyclization | nih.gov |

| N-Substituted Pyrroles | N1 | Alkyl, Sulfonyl, Benzoyl | N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids | organic-chemistry.org |

Structural Analysis and Theoretical Studies of 5 Phenyl 1h Pyrrole 2 Carboxylic Acid

Conformational Analysis

The conformation of pyrrole-carboxylic acids is largely defined by the orientation of the carboxylic acid group relative to the pyrrole (B145914) ring. In the related compound, 1H-pyrrole-2-carboxylic acid, the pyrrole ring and its carboxyl substituent are nearly coplanar, exhibiting a dihedral angle of just 11.7(3)°. nih.gov This planarity is a key feature, facilitating electron delocalization across the molecule.

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonds are the dominant intermolecular force directing the self-assembly of pyrrole-2-carboxylic acid derivatives in the solid state. researchgate.netmdpi.com These interactions, primarily involving the carboxylic acid and the pyrrole N-H group, are crucial in determining the crystalline architecture. researchgate.netmdpi.com

Role in Crystalline Packing

In the crystal structure of the parent compound, 1H-pyrrole-2-carboxylic acid, molecules are linked by pairs of O-H⋯O hydrogen bonds between the carboxylic acid groups, forming classic centrosymmetric dimers. nih.gov These dimers are further connected by N-H⋯O hydrogen bonds, creating chains that extend throughout the crystal. nih.gov This formation of robust hydrogen-bonded dimers is a consistent and controlling feature in the crystal packing of carboxylic acids. psu.edu X-ray analysis confirms that pyrrole-2-carboxylic acid conformers can form distinct dimer motifs, specifically R2(8) and R2(10) graph-set notations. researchgate.netmdpi.com The strength of these hydrogen bonds is influenced by the π-electron delocalization within the pyrrole moiety. researchgate.net

Influence on Solid State Structures and Networks

The specific nature of the substituents on the pyrrole and phenyl rings can significantly influence the resulting supramolecular architecture. psu.edu By modifying these substituents, it is possible to direct the assembly from simple dimers into more complex one-dimensional ribbons, two-dimensional sheets, or even three-dimensional networks. psu.edu For instance, in derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, the interplay between the bidentate carboxylic acid dimer motif and other interactions, such as π-π stacking of the phenyl rings, dictates the final extended structure. psu.edu The introduction of different groups on the phenyl ring can disrupt or enhance certain packing arrangements, leading to varied and complex solid-state networks. psu.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of pyrrole-carboxylic acids and related heterocyclic compounds. nih.govresearchgate.netmdpi.commdpi.com These computational methods allow for the detailed study of molecular structure, electronic properties, and reaction mechanisms at the quantum level. researchgate.netmdpi.com Calculations are frequently performed at levels of theory such as B3LYP/6-311++G(d,p) to analyze aspects like hydrogen bond strength and electron delocalization. researchgate.net

Prediction of Electronic Properties

DFT calculations are widely used to predict the electronic characteristics of molecules like 5-Phenyl-1H-pyrrole-2-carboxylic acid. researchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is a critical indicator of electronic stability and chemical reactivity. nih.gov For the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap was approximately 4.458 eV, suggesting high electronic stability and low reactivity. nih.gov Such analyses provide valuable insights into the potential for these compounds in applications like optoelectronics. nih.govdntb.gov.ua

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability and reactivity. A larger gap suggests higher stability. |

Analysis of Reaction Mechanisms

DFT is also employed to elucidate the mechanisms of chemical reactions. researchgate.net For pyrrole derivatives, this can involve studying the energies of activation and the structures of transition states for various transformations. researchgate.net For example, in the synthesis of pyrrole-2-carboxylic acid esters, a probable reaction mechanism was proposed, and the rate constants and activation energies for specific steps were determined based on experimental data combined with theoretical calculations. researchgate.net These theoretical models help in understanding the underlying factors that control reaction pathways and product formation. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. researchgate.netyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. rdd.edu.iqresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. Conversely, a large gap indicates higher stability and lower reactivity. researchgate.net

For this compound, the electronic distribution in the HOMO is expected to be concentrated around the electron-rich pyrrole and phenyl rings, reflecting the molecule's potential to act as an electron donor. researchgate.net The LUMO, on the other hand, would likely be distributed across the conjugated system, particularly the carboxylic acid group, which acts as an electron acceptor. rdd.edu.iq The interaction and delocalization between the π-systems of the phenyl and pyrrole rings, along with the electron-withdrawing nature of the carboxylic acid, modulate the energies of these frontier orbitals.

Computational studies on similar pyrrole-based D-π-A (Donor-π-Acceptor) systems show that modifications to the donor, acceptor, or π-conjugated spacer can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. rdd.edu.iq While specific experimentally or computationally determined values for this compound are not widely published, DFT calculations on related structures indicate that such compounds typically exhibit HOMO-LUMO gaps that are indicative of charge transfer interactions within the molecule. researchgate.net

| Orbital | Significance | Expected Electron Density Location in this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability (Nucleophilicity) | Concentrated on the electron-rich phenyl and pyrrole π-systems |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability (Electrophilicity) | Distributed across the conjugated system, including the carboxylic acid group |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | A smaller gap indicates higher reactivity |

Nuclear Independent Chemical Shift (NICS) Calculations for Aromaticity

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. acs.org One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. acs.org This method involves placing a "ghost" atom (a probe point with no nucleus or electrons) at the center of a ring or at a specific distance above it and calculating the magnetic shielding at that point. wikipedia.org The calculated value, with its sign reversed, provides a measure of the induced magnetic field from the delocalized electrons.

According to NICS convention:

Negative values indicate a diatropic ring current, which is characteristic of aromatic systems.

Positive values indicate a paratropic ring current, which is characteristic of antiaromatic systems.

Values near zero suggest a non-aromatic system.

For this compound, NICS calculations would be performed for both the pyrrole and the phenyl rings. Based on extensive studies of parent compounds, the phenyl ring is expected to show a NICS value characteristic of a moderately aromatic system (e.g., benzene's NICS(0) is approx. -9.7 ppm). wikipedia.org The five-membered pyrrole ring is also aromatic, though generally to a lesser extent than benzene, with reported NICS(0) values around -15.1 ppm. wikipedia.orgnih.gov

The substitution pattern on this compound—with the phenyl group at position 5 and the carboxylic acid at position 2—can influence the π-electron delocalization and thus modulate the aromaticity of the pyrrole ring. researchgate.net NICS calculations performed at different points, such as in the ring plane (NICS(0)) and 1 Å above the plane (NICS(1)), can provide a more robust assessment by separating the contributions of σ and π electrons. nih.gov

| NICS Value | Interpretation | Example Ring System | Typical NICS(0) Value (ppm) |

|---|---|---|---|

| Strongly Negative | Aromatic | Pyrrole | -15.1 wikipedia.org |

| Moderately Negative | Aromatic | Benzene | -9.7 wikipedia.org |

| Near Zero | Non-aromatic | Cyclohexane | -2.2 wikipedia.org |

| Positive | Antiaromatic | Cyclobutadiene | +27.6 wikipedia.org |

Chemical Potential, Hardness, and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). nih.gov These indices are powerful for predicting the stability and reactivity of a molecule in chemical reactions.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is formally defined as the negative of electronegativity (χ). Using Koopmans' theorem, it can be approximated from the energies of the frontier molecular orbitals: μ ≈ (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): Hardness represents the resistance of a molecule to a change in its electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as: η ≈ (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω): Introduced by Parr, this index measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It quantifies the global electrophilic nature of a molecule and is defined as: ω = μ² / (2η)

| Reactivity Index | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons; related to electronegativity. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer; "hard" molecules are less reactive. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of electrophilic power. |

Quantum Chemical Approaches

Quantum chemical approaches are indispensable for the theoretical investigation of molecular structures, properties, and reactivity. These computational methods, which solve the Schrödinger equation or its approximations, provide detailed insights into the electronic structure of molecules like this compound. Methods range from computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT), each offering a different balance of accuracy and computational cost.

Ab initio Calculations (e.g., MP2)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the Hartree-Fock (HF) method by incorporating electron correlation effects, which are crucial for accurately describing intermolecular interactions.

While specific MP2 studies on this compound are not prominent in the literature, research on the parent compound, pyrrole-2-carboxylic acid, highlights the utility of this approach. researchgate.net For instance, MP2 calculations, often paired with large basis sets like 6-311++G(d,p), have been employed to investigate the structure and stability of monomers and hydrogen-bonded dimers of pyrrole-2-carboxylic acid. researchgate.net These studies analyze how the pyrrole moiety influences π-electron delocalization and the strength of intermolecular hydrogen bonds, providing insights that are directly relevant to understanding the behavior of the 5-phenyl derivative. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of chemical bonds and lone pairs. mpg.de It provides a localized picture of the electronic structure, revealing details about charge distribution (natural atomic charges), bond hybridization, and the stabilizing effects of orbital interactions. mpg.deresearchgate.net

For this compound, NBO analysis would be instrumental in:

Quantifying Charge Distribution: Determining the natural atomic charges on each atom, which helps identify electrophilic and nucleophilic sites.

Analyzing Hybridization: Describing the hybridization of the atoms in the pyrrole and phenyl rings, as well as the carboxylic acid group.

Investigating Delocalization: NBO analysis can quantify the delocalization of electrons from lone pairs or bonding orbitals into empty antibonding orbitals. This is particularly useful for studying the conjugation between the phenyl ring, the pyrrole ring, and the carboxylic acid group, and for quantifying the energy associated with these hyperconjugative interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to other molecules.

There are no specific published MD simulation studies focused solely on this compound. However, research on structurally related compounds demonstrates the potential applications of this technique. For example, MD simulations have been used to study how thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share a similar core structure, bind to and interact with biological targets like enzymes. nih.govrsc.org Such simulations can reveal key binding interactions, conformational stability of the ligand-protein complex, and the role of solvent molecules. rsc.orgnih.gov

Applied to this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Study the dynamics of its hydrogen bonding and dimerization.

Investigate its interaction with biological macromolecules, such as proteins or DNA, to understand potential mechanisms of action if it were being studied as a bioactive compound.

Biological Activities and Pharmacological Investigations of 5 Phenyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Anti-inflammatory Properties

The pyrrole (B145914) ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ketorolac and tolmetin, which highlights the potential of this heterocyclic moiety in developing new anti-inflammatory agents. pensoft.netnih.gov Research into derivatives of 5-phenyl-1H-pyrrole-2-carboxylic acid has focused on their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov

One study focused on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a derivative structurally inspired by the selective COX-2 inhibitor celecoxib. mdpi.com In a carrageenan-induced paw edema model in rats, this compound demonstrated significant anti-inflammatory effects. A single intraperitoneal dose of 20 mg/kg markedly reduced paw edema. mdpi.com More impressively, after 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) produced a significant inhibition of paw edema at all measurement time points. mdpi.com This suggests a potent and sustained anti-inflammatory action. Further investigation in a lipopolysaccharide (LPS)-induced systemic inflammation model showed that repeated treatment with a 40 mg/kg dose significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1. mdpi.com

Other synthesized pyrrole derivatives have also shown promising activity. For instance, 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids were evaluated for their anti-inflammatory potency in the rat carrageenan paw assay. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that their anti-inflammatory potency is correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl group. nih.gov Similarly, new 1,5-diarylpyrrole derivatives have been synthesized and shown to have inhibitory effects on COX isoenzymes both in vitro and in vivo. nih.gov

| Compound | Model | Dose | Effect | Source |

|---|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (Rat) | 20 mg/kg (single dose) | Significant reduction in paw edema | mdpi.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (Rat) | 10, 20, 40 mg/kg (14 days) | Significant inhibition of paw edema | mdpi.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation (Rat) | 40 mg/kg (repeated dose) | Significant decrease in TNF-α, significant increase in TGF-β1 | mdpi.com |

| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Carrageenan paw edema (Rat) | N/A | Potent anti-inflammatory activity correlated with substituent properties | nih.gov |

Analgesic Effects

The analgesic properties of pyrrole derivatives are often linked to their anti-inflammatory mechanisms, primarily through the inhibition of prostaglandin synthesis. nih.gov Several studies have confirmed the potential of this compound derivatives as effective analgesic agents.

A study investigating six novel pyrrole compounds found that they possess significant analgesic activity against chemical stimuli in the formalin test in rats. pensoft.net However, these specific compounds did not show antinociceptive properties against thermal stimuli, indicating a specific mechanism of action. pensoft.net

Another extensive investigation into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids identified several potent compounds in the mouse phenylquinone writhing assay, a common screening model for analgesics. nih.gov Based on their high potency in this assay and minimal gastrointestinal side effects in rats, 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy derivative were selected for further evaluation as potential analgesic agents in humans. nih.gov

Furthermore, a series of new 1,5-diarylpyrroles were synthesized and evaluated for their analgesic activity alongside their anti-inflammatory effects. nih.gov These studies underscore the therapeutic potential of this chemical class in pain management. pensoft.netnih.govnih.gov

Anticancer Activity

The pyrrole scaffold is a key structural element in various compounds exhibiting potent anticancer properties. researchgate.net Derivatives of this compound have been the focus of numerous studies aimed at discovering novel cytotoxic agents that can target cancer cells through various mechanisms. researchgate.netnih.gov

A significant goal in cancer therapy is the development of drugs that selectively kill cancer cells while sparing normal cells. mdpi.com Several derivatives of the pyrrole family have demonstrated such selective cytotoxicity.

In one study, a series of new pyrrole derivatives were tested for their antitumor activity against human adenocarcinoma cell lines from the colon (LoVo), breast (MCF-7), and ovary (SK-OV-3), as well as normal human umbilical vein endothelial cells (HUVECs). semanticscholar.org The results showed that several compounds induced dose- and time-dependent cytotoxic activity against the tumor cell lines. Notably, compounds 4a and its homolog 4d exhibited the highest antitumor properties, particularly against the LoVo colon cancer cells. semanticscholar.org

Another investigation focused on pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, which were evaluated against the NCI60 human cancer cell line panel. nih.gov The parent compound 3a showed strong growth inhibition and was particularly lethal against five specific cancer cell lines: HT29 colon adenocarcinoma, UACC-62 melanoma, OVCAR-8 ovarian carcinoma, SN12C renal cell carcinoma, and BT-549 breast carcinoma. nih.gov Another derivative, 3c , displayed moderate growth inhibition activities and was most lethal against the SK-MEL-5 melanoma cell line. nih.gov

| Compound | Cell Line | Cancer Type | Activity | LC50 (µM) | Source |

|---|---|---|---|---|---|

| Compound 4a | LoVo | Colon Adenocarcinoma | High Cytotoxicity | N/A | semanticscholar.org |

| Compound 4d | LoVo | Colon Adenocarcinoma | High Cytotoxicity | N/A | semanticscholar.org |

| Compound 3a | HT29 | Colon Adenocarcinoma | Lethal Effect | 9.31 | nih.gov |

| Compound 3a | UACC-62 | Melanoma | Lethal Effect | 8.03 | nih.gov |

| Compound 3a | OVCAR-8 | Ovarian Carcinoma | Lethal Effect | 6.55 | nih.gov |

| Compound 3a | SN12C | Renal Cell Carcinoma | Lethal Effect | 3.97 | nih.gov |

| Compound 3a | BT-549 | Breast Carcinoma | Lethal Effect | 6.39 | nih.gov |

| Compound 3c | SK-MEL-5 | Melanoma | Lethal Effect | 19.3 | nih.gov |

While direct evidence for the modulation of p53 by this compound derivatives is not extensively detailed in the provided search results, the broader class of pyrrole derivatives is known to exert its anticancer effects through various mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, which can indirectly influence p53 pathways. nih.gov For example, certain pyrrole derivatives have been synthesized as inhibitors of EGFR and VEGFR, inducing apoptosis in malignant cells. nih.gov The disruption of such critical signaling pathways is often linked to the activation of tumor suppressor genes like p53. Further research is needed to specifically elucidate the direct interactions between this compound derivatives and the p53 protein.

Antimicrobial and Antibacterial Activities

The pyrrole ring is a constituent of many natural and synthetic compounds with significant antimicrobial and antibacterial properties. nih.gov Derivatives of this compound, particularly pyrrolamides, have been identified as a promising class of antibacterial agents. researchgate.net

These compounds have shown activity against a range of pathogens. For instance, newly synthesized pyrrole-thiazole derivatives were screened for activity against E. coli and S. aureus. researchgate.net One compound in the series demonstrated activity equipotent to the standard drug ciprofloxacin against E. coli. researchgate.net Another study reported on a dicarboxylic derivative of pyrrole, 1H-pyrrole-2,5-dicarboxylic acid, which acts as a quorum-sensing inhibitor and enhances the efficacy of antibiotics like gentamycin and piperacillin against Pseudomonas aeruginosa. frontiersin.org

A primary mechanism for the antibacterial action of this class of compounds is the inhibition of bacterial DNA gyrase. researchgate.net This essential enzyme controls DNA topology and is vital for bacterial DNA replication, transcription, and recombination. nih.gov DNA gyrase is a heterotetrameric protein composed of two GyrA and two GyrB subunits. nih.gov The pyrrolamide class of inhibitors specifically targets the GyrB subunit, interfering with its ATP hydrolysis function and thereby disrupting DNA synthesis, which leads to bacterial cell death. researchgate.netnih.gov

A study on N-phenylpyrrolamide inhibitors of DNA gyrase reported compounds with low nanomolar IC50 values against Escherichia coli DNA gyrase. rsc.org The most potent compounds in this series showed excellent on-target activity and were effective against both Gram-positive and Gram-negative bacteria. For example, compound 22e was highly effective against Staphylococcus aureus (including MRSA) and Enterococcus faecalis, while compounds 23b and 23c showed significant efficacy against Gram-negative pathogens like E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. rsc.org Importantly, these compounds displayed selectivity for bacterial targets, with no activity against human DNA topoisomerase IIα. rsc.org

The structural features of these inhibitors are crucial for their activity. The pyrrole NH and the pyrrolamide C=O groups form important hydrogen bonds with residues in the GyrB binding site, such as Asp73 in E. coli. nih.gov Halogen substitutions on the pyrrole ring can strengthen these interactions, enhancing inhibitory potency. nih.gov

| Compound | Target Organism/Enzyme | Activity Type | MIC / IC50 | Source |

|---|---|---|---|---|

| Compound 22e | S. aureus ATCC 29213 | Antibacterial (Gram-positive) | 0.25 µg/mL | rsc.org |

| Compound 22e | MRSA | Antibacterial (Gram-positive) | 0.25 µg/mL | rsc.org |

| Compound 22e | E. faecalis ATCC 29212 | Antibacterial (Gram-positive) | 0.125 µg/mL | rsc.org |

| Compound 23b | K. pneumoniae ATCC 10031 | Antibacterial (Gram-negative) | 0.0625 µg/mL | rsc.org |

| Compound 23c | E. coli ATCC 25922 | Antibacterial (Gram-negative) | 4-32 µg/mL | rsc.org |

| Various N-phenylpyrrolamides | E. coli DNA Gyrase | Enzyme Inhibition | 2–20 nM | rsc.org |

Activity Against Gram-Positive and Gram-Negative Bacteria

The pyrrole nucleus is a core component of many compounds with significant antibacterial properties. nih.gov Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action often depends on the specific substitutions made to the core pyrrole structure. nih.gov

Research has demonstrated that these heterocyclic compounds can exhibit distinct antibacterial effects. For instance, certain pyrrole derivatives featuring two pyrrolic units or those substituted with benzothiazole and methyl groups have shown heightened activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. Conversely, derivatives with hydroxyalkyl or benzylsulfonyl moieties have been effective against notable Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. nih.gov

A study on 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile, a related pyrrole derivative, found it to have potent antibacterial properties against E. coli, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, which was significantly more effective than the comparator amoxicillin (MIC 256 µg/mL). nih.gov Another investigation into novel pyrrole-fused pyrimidines and triazines also reported significant growth inhibition of important human pathogens. nih.gov Specifically, certain synthesized compounds showed greater efficacy against Gram-positive bacteria and the yeast Candida albicans than against Gram-negative bacteria. nih.gov

| Compound | Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|---|

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile nih.gov | Escherichia coli | Gram-Negative | 32 |

| Phallusialide A nih.gov | MRSA | Gram-Positive | 32 |

| Phallusialide B nih.gov | Escherichia coli | Gram-Negative | 64 |

Anti-mycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov Pyrrole derivatives have been identified as promising candidates in this area. wisdomlib.orgresearchgate.net

A series of pyrrole-2-carboxamides were designed and evaluated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the mycobacterial cell wall assembly. These studies found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly enhanced anti-tuberculosis (TB) activity. nih.gov Many of these compounds exhibited potent activity with MIC values below 0.016 μg/mL against drug-resistant M. tuberculosis strains. nih.gov For example, compounds with a fluorophenyl moiety attached to the pyrrole ring showed particularly strong anti-TB activities and low cytotoxicity. nih.gov

Furthermore, a separate study on 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives also reported potent anti-mycobacterial activity against M. tuberculosis strain H37Rv, with some compounds displaying MIC values as low as 2.97 μM. nih.gov

| Compound | Modification | MIC (µg/mL) |

|---|---|---|

| Compound 16 | 2-fluorophenyl group | <0.016 |

| Compound 17 | 3-fluorophenyl group | <0.016 |

| Compound 18 | 4-fluorophenyl group | <0.016 |

| Compound 19 | 4-CF3-phenyl group | 0.063 |

Antiviral Properties

The pyrrole scaffold is recognized in medicinal chemistry for its potential to yield compounds with a broad spectrum of physiological activities, including antiviral effects. wisdomlib.orgnih.govmdpi.com Fused heterocyclic systems containing the pyrrole ring, such as pyrrolo[2,3-d]pyrimidines, have been investigated for their antiviral capabilities. nih.gov

Studies have shown that various pyrrole derivatives can be effective against a range of viruses. For instance, certain novel pyrrolo[2,3‑d]pyrimidine derivatives exhibited significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Another study synthesized a series of pyrrolo[2,3-d]pyrimidines that showed considerable activity against the Hepatitis C virus (HCV), with some derivatives reducing the viral titer by up to 90%. nih.gov These findings underscore the potential of the pyrrole framework as a basis for the development of new antiviral agents that target various viral components and replication mechanisms. nih.gov

Inhibition of Viral Proteins (e.g., COVID-19 main protease)

A key strategy in the development of antiviral drugs is the inhibition of essential viral enzymes. semanticscholar.orgmdpi.com For SARS-CoV-2, the virus responsible for COVID-19, the main protease (Mpro or 3CLpro) is a prime target. mdpi.comnih.gov This enzyme is critical for processing viral polyproteins, a necessary step for viral replication. mdpi.comnih.gov

The structure of Mpro features a catalytic dyad (Cys145–His41) located in a cleft between the enzyme's domains, which is the active site for its proteolytic activity. mdpi.com Inhibition of this site can effectively halt the viral life cycle. While various classes of compounds are being investigated as Mpro inhibitors, the versatility of heterocyclic scaffolds like pyrrole makes them attractive candidates for designing such inhibitors. nih.gov Research into Mpro inhibitors explores both covalent and non-covalent binding mechanisms to disrupt the enzyme's function. mdpi.com

Antioxidant Activity

Pyrrole derivatives have demonstrated significant potential as antioxidant agents. srce.hr Their ability to scavenge free radicals and reduce oxidative stress has been evaluated through various in vitro assays. srce.hrnih.gov

The antioxidant capacity of new pyrrole hydrazones has been assessed using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging tests. srce.hrnih.gov Studies have shown that certain derivatives are effective radical scavengers. For instance, one study identified ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate as a promising antioxidant. srce.hr

The mechanism of antioxidant activity for pyrrole compounds can involve the donation of a hydrogen atom from the N-H group of the pyrrole ring to quench free radicals. oup.com The antioxidant efficacy is influenced by the substituents on the pyrrole ring; for example, increasing the size of 1-alkyl groups on the pyrrole ring has been shown to gradually decrease the antioxidative activity. oup.com

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Compound 7d | - | 83 |

| Compound 8d | - | 89 |

Keap1-Nrf2 Pathway Modulation

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. nih.govrsc.org Under normal conditions, the protein Kelch-like ECH-Associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for degradation. nih.gov Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for protective enzymes. rsc.org

Derivatives of this compound have been identified as potent modulators of this pathway. nih.gov These compounds can act as inhibitors of the Keap1-Nrf2 protein-protein interaction, thereby promoting the activation of Nrf2 and its downstream antioxidant effects. nih.govrsc.org

Inhibitory Effects on Keap1

Specific derivatives of this compound have been developed as direct inhibitors of Keap1. nih.gov By binding to Keap1, these inhibitors prevent it from sequestering Nrf2, leading to increased nuclear translocation of Nrf2 and enhanced expression of antioxidant genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govconsensus.app

One study identified a potent derivative, referred to as compound 19, which exhibited a high binding affinity for Keap1 with a dissociation constant (KD2) of 42.2 nM. nih.gov This compound was shown to facilitate Nrf2 translocation to the nucleus and increase the levels of HO-1 and NQO1 in affected tissues. nih.gov

Another derivative, 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid, also functions as a non-covalent inhibitor of the Keap1–Nrf2 interaction. rsc.orgsemanticscholar.org This compound promoted the translocation of Nrf2 to the nucleus and increased the production of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). rsc.orgsemanticscholar.org

| Compound | Activity | Effect |

|---|---|---|

| Compound 19 nih.govconsensus.app | Keap1 Inhibitor (KD2 = 42.2 nM) | Promotes Nrf2 nuclear translocation; Upregulates HO-1 and NQO1 |

| 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid rsc.orgsemanticscholar.org | Keap1-Nrf2 PPI Inhibitor | Promotes Nrf2 nuclear translocation; Increases SOD, CAT, and GSH |

Promotion of Nrf2 Nuclear Translocation

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. semanticscholar.org However, in the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to move into the nucleus. mdpi.com Research has shown that certain this compound derivatives act as inhibitors of the Keap1-Nrf2 interaction, thereby promoting the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govrsc.org

One potent derivative, identified as compound 19, was developed through scaffold hopping and demonstrated a high binding affinity for Keap1. nih.gov Studies confirmed that this compound effectively promoted the nuclear translocation of Nrf2 in human bronchial epithelial cells (BEAS-2B) and in affected lung tissues in animal models. nih.govconsensus.app Similarly, another derivative, 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (referred to as compound 2), also showed a significant therapeutic effect by facilitating the movement of Nrf2 into the nucleus in diseased tissue associated with cerebral ischemia/reperfusion injury. rsc.orgsemanticscholar.org This nuclear translocation is a critical step for initiating the transcription of antioxidant genes. mdpi.com

Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1, SOD, CAT, GSH)

Once translocated into the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including those for various antioxidant enzymes. rsc.org Derivatives of this compound have been shown to effectively increase the levels of these crucial enzymes.

In studies involving compound 19, its administration led to an increase in Nrf2 levels and a significant upregulation in the expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) in lung tissues affected by acute injury. nih.govresearchgate.net

Investigations into compound 2 in the context of cerebral ischemia/reperfusion injury revealed a similar mechanism. Treatment with this compound resulted in an increased production of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). rsc.orgsemanticscholar.orgsemanticscholar.org These enzymes play a vital role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. nih.govresearchgate.net The coordinated upregulation of enzymes like SOD, CAT, HO-1, and NQO1 demonstrates the robust activation of the Nrf2-mediated antioxidant response by these compounds. nih.govrsc.org

Therapeutic Potential in Acute Lung Injury

Acute lung injury (ALI) is a condition closely linked to oxidative stress. nih.gov The ability of this compound derivatives to activate the Nrf2 pathway makes them promising candidates for ALI treatment. nih.govconsensus.app

A specific derivative, compound 19, was identified as a potent Keap1-Nrf2 inhibitor and was evaluated for its effects in a mouse model of ALI. nih.gov The study found that compound 19 offered significant protection against injury induced by lipopolysaccharides (LPS) in lung cells. nih.gov In the animal model, the compound effectively alleviated the symptoms of ALI. nih.govresearchgate.net This therapeutic effect was directly linked to its ability to promote Nrf2 translocation to the nucleus and subsequently increase the expression of the antioxidant enzymes HO-1 and NQO1 in the lung tissue. nih.govconsensus.app

Table 1: Research Findings for Compound 19 in Acute Lung Injury

| Parameter | Finding | Source |

| Mechanism | Acts as a Keap1-Nrf2 inhibitor. | nih.gov |

| Cellular Effect | Promotes Nrf2 nuclear translocation in BEAS-2B cells. | nih.gov |

| Biochemical Effect | Upregulates the expression of HO-1 and NQO1 in affected tissues. | nih.govresearchgate.net |

| Therapeutic Outcome | Effectively alleviated symptoms of acute lung injury in a mouse model. | nih.govconsensus.app |

Therapeutic Potential in Cerebral Ischemia/Reperfusion Injury

Cerebral ischemia/reperfusion (I/R) injury is another pathological condition where oxidative stress plays a central role. nih.govnih.gov The restoration of blood flow after an ischemic event can paradoxically exacerbate tissue damage due to the massive production of reactive oxygen species. nih.gov The Keap1-Nrf2-ARE signaling pathway is a significant focus for therapeutic intervention in this type of injury. rsc.orgsemanticscholar.org

The derivative 5-(3-(N-(carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid (compound 2) has been specifically investigated for its neuroprotective effects in a cerebral I/R injury model. rsc.orgsemanticscholar.org The results demonstrated that this compound has a significant therapeutic effect. rsc.orgsemanticscholar.org Its administration promoted the translocation of Nrf2 into the nucleus within the affected brain tissue. semanticscholar.org This activation of the Nrf2 pathway led to an increased production of the essential antioxidant enzymes SOD, CAT, and GSH, which help to counteract the oxidative damage inherent to I/R injury. rsc.orgsemanticscholar.org

Table 2: Research Findings for Compound 2 in Cerebral Ischemia/Reperfusion Injury

| Parameter | Finding | Source |

| Mechanism | Acts as a non-covalent inhibitor of the Keap1–Nrf2 interaction. | rsc.orgsemanticscholar.org |

| Cellular Effect | Promotes the translocation of Nrf2 from the cytoplasm to the nucleus in diseased tissue. | rsc.orgsemanticscholar.org |

| Biochemical Effect | Increased the production of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). | rsc.orgsemanticscholar.org |

| Therapeutic Outcome | Demonstrated a significant therapeutic effect in a cerebral I/R injury model. | rsc.orgsemanticscholar.org |

Structure Activity Relationship Sar Studies of 5 Phenyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of derivatives based on the 5-Phenyl-1H-pyrrole-2-carboxylic acid scaffold is highly sensitive to the nature and position of various substituents. Research into different classes of inhibitors has demonstrated that minor modifications can lead to substantial changes in potency and efficacy.

For instance, in a series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives developed as 5-HT6 receptor (5-HT6R) ligands, the substitution pattern on an N1-arylsulfonyl group was critical for affinity. acs.org The introduction of a chlorine atom or a methyl group at the C3 position of the phenylsulfonyl ring was found to be beneficial for activity. acs.org Conversely, moving these substituents to the C2 position resulted in a decreased affinity for the 5-HT6R. acs.org A similar negative effect was observed when a fluorine atom was shifted from the C3 to the C4 position. acs.org

Furthermore, replacing the phenyl fragment with other aromatic systems, such as thien-2-yl, 1-methyl-1H-pyrazol-4-yl, naphth-1-yl, or quinol-8-yl, was detrimental to the interaction with the 5-HT6R, indicating a specific requirement for the phenyl ring in this position. acs.org In studies on pyrrolamides as antibacterial agents, substituting the pyrrole (B145914) ring with halogens, such as in 3,4-dichloropyrrole derivatives, was shown to be a beneficial modification for biological activity. nih.gov

In the development of Keap1-Nrf2 inhibitors, structure-activity relationship studies of this compound derivatives identified a specific compound, designated as compound 19 , as the most potent inhibitor, highlighting the successful optimization through substituent modification. nih.gov

| Compound | Substituent on N1-Phenylsulfonyl | Position | Relative Affinity (Ki) |

|---|---|---|---|

| 9 | -CH3 | C3 | High |

| 11 | -CH3 | C2 | Low |

| 10 | -Cl | C3 | High |

| 17 | -Cl | C2 | Low |

| 26 | -F | C3 | High |

| 29 | -F | C4 | Low |

Role of Aromatic Substitution on Interactions and Properties

Substituents on the aromatic rings of this compound derivatives play a pivotal role in modulating their interactions with biological targets and influencing their physicochemical properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the charge distribution of the molecule, affecting its ability to form key interactions such as hydrogen bonds, halogen bonds, or hydrophobic contacts. nih.govmsu.edu

In the context of partial PPARγ agonists, it was found that substituting a phenyl ring with a para-OCH3 group significantly increased both potency and efficacy. nih.gov This enhancement was attributed to strong hydrophobic contacts with the amino acid Phe363 within the ligand-binding domain. nih.gov Conversely, the introduction of hydroxyl (-OH) or chloro (-Cl) substituents on the phenyl ring resulted in partial agonists. nih.gov Molecular modeling suggested that these groups form additional hydrogen or halogen bonds with Phe360, which is thought to stabilize a receptor conformation associated with partial agonism. nih.gov

This principle is further exemplified in studies of 5-HT6R ligands, where the introduction of halogen atoms was found to stabilize the ligand-receptor complex by forming additional interactions. acs.org Specifically, a chlorine atom at the C3 position of a phenylsulfonyl ring was observed to form halogen bonding contacts with the carbonyl oxygen of specific amino acids, an interaction not seen with unsubstituted derivatives. acs.org

Stereochemistry and Conformational Preferences in Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) are critical determinants of biological activity for many chiral molecules. For derivatives of this compound, the specific stereoisomer can have a profound impact on how the molecule fits into a biological target's binding site.

Scaffold Hopping and Lead Optimization

Scaffold hopping is a widely used strategy in drug discovery to identify structurally novel compounds that retain the biological activity of a known lead compound. bhsai.orgniper.gov.in This approach involves replacing the core molecular framework (scaffold) of a molecule with a different one while preserving the key pharmacophoric features responsible for biological activity. researchgate.net It is a valuable tool for lead optimization, aiming to improve properties such as potency, selectivity, or pharmacokinetics, and to explore new intellectual property space. bhsai.org

This strategy has been successfully applied to the this compound scaffold. In one study, researchers identified a preliminary hit compound from a library screen for Keap1-Nrf2 protein-protein interaction inhibitors. nih.gov Through a scaffold hopping approach, they developed a novel series of this compound derivatives with significantly enhanced binding affinity. nih.gov

Conversely, scaffold hopping can also lead to the discovery of pyrrole-based structures from other lead series. For example, a complex 1H-pyrrolo[3,2-c]quinoline scaffold, identified as a potent 5-HT6R antagonist, was systematically deconstructed. acs.org By replacing this rigid, planar core with a more flexible 2-phenyl-1H-pyrrole-3-carboxamide scaffold, researchers were able to investigate the effect of this structural change on affinity and functional activity, ultimately leading to a new class of inverse agonists. acs.org

Computational Approaches to SAR

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of bioactive molecules, thereby accelerating the drug design process.